Enantiopurity by Classical Resolution vs. Commercial cis-Isomer
The target trans-configured compound is resolved to >99% ee using tartaric acid, as reported by Caiazzo et al. [1]. This level of enantiopurity exceeds the typical enantiomeric excess specified for the cis-configured (1R,2R)-2-(diphenylphosphino)cyclohexanamine, which is supplied as chemical purity ≥95% but without an explicit enantiomeric excess guarantee by major vendors . The 1% (or lower) enantiomeric impurity ceiling of the (1R,2S) isomer is critical for applications where minor enantiomers can divert asymmetric induction or generate opposite product configurations.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (resolved with tartaric acid) [1] |
| Comparator Or Baseline | (1R,2R)-2-(Diphenylphosphino)cyclohexanamine: ≥95% chemical purity; no explicit ee specification |
| Quantified Difference | The target compound guarantees enantiopurity; the cis comparator lacks a defined ee floor, creating uncertainty in asymmetric induction. |
| Conditions | Resolution protocol using tartaric acid; quantification by chiral HPLC or 31P NMR of diastereomeric derivatives [1]. |
Why This Matters
For researchers designing enantioselective catalytic cycles, the documented >99% ee eliminates batch-to-batch variability in stereochemical purity and ensures reproducible enantioselectivities.
- [1] Caiazzo, A., Dalili, S., & Yudin, A. K. (2002). Design and Development of Cyclohexane-Based P,N-Ligands for Transition Metal Catalysis. Organic Letters, 4(15), 2597–2600. DOI: 10.1021/ol026249y View Source
